tert-butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . It is a pyrrolidine derivative, characterized by the presence of a tert-butyl ester group and a prop-2-yn-1-yl substituent on the pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and propargyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a building block for the synthesis of biologically active molecules .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The prop-2-yn-1-yl group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl 4-(prop-2-ynyl)piperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
tert-Butyl 2-(prop-1-en-2-yl)pyrrolidine-1-carboxylate: Similar but with a prop-1-en-2-yl group instead of a prop-2-yn-1-yl group.
Uniqueness: tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the prop-2-yn-1-yl group allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
1194059-30-7 |
---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.3 |
Purity |
95 |
Origin of Product |
United States |
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